4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
4-Bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (C₂₁H₁₈BrN₂O) is a pyrazoline derivative featuring a brominated phenol moiety and a p-tolyl (4-methylphenyl) substituent on the dihydropyrazole ring. Its molecular architecture combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its electronic properties, reactivity, and intermolecular interactions. The compound’s structural complexity and halogen substitution make it a candidate for biological activity studies, particularly in comparison to related derivatives.
Properties
IUPAC Name |
4-bromo-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVJSAWIHFCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-phenol.
Pyrazole Formation: The brominated phenol is then reacted with p-tolylhydrazine in the presence of an acid catalyst to form the pyrazole ring. This step involves cyclization and condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or Grignard reagents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the condensation of 5-(p-tolyl)-4,5-dihydro-1H-pyrazole with suitable phenolic derivatives in the presence of brominating agents. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the molecular structure and purity of the synthesized compound .
Biological Activities
The biological activities of this compound have been investigated in various studies:
- Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structural features may enhance its effectiveness against various microbial strains .
- Anti-inflammatory Properties : Research has indicated that compounds within the pyrazole class can modulate inflammatory pathways. The presence of specific substituents on the pyrazole ring may contribute to its anti-inflammatory effects .
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves targeting specific signaling pathways associated with tumor growth and survival .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of pyrazole compounds found that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .
Case Study 3: Anticancer Activity
In a separate study, derivatives similar to this compound were tested for anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential therapeutic applications in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
Chloro vs. Bromo Substituents
- Antimicrobial Activity : Isostructural chloro and bromo derivatives of thiazole-containing pyrazolines (e.g., compounds 4 and 5 in ) demonstrate that bromo substitution enhances antimicrobial potency. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits moderate activity against bacterial strains, while brominated analogs show improved efficacy due to increased lipophilicity and membrane penetration .
- Crystal Packing : Bromo substituents induce slight structural adjustments in isostructural compounds, affecting intermolecular interactions (e.g., halogen bonding) without altering the overall triclinic symmetry (space group P 1̄) .
Fluorophenyl Derivatives
4-Bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol (C₂₁H₁₆BrFN₂O) differs by replacing the p-tolyl group with a fluorophenyl moiety.
Methoxy and Methyl Substituents
- Antioxidant Activity: Pyrazolines with methoxy substituents (e.g., 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) exhibit higher antioxidant activity (DPPH radical scavenging) than their coumarin precursors.
- Synthetic Yield : The use of Na-ACE catalysts in methoxy-substituted pyrazoline synthesis achieves yields >80%, suggesting that electron-donating groups facilitate cyclization reactions under optimized conditions .
Physical and Crystallographic Properties
- Melting Points : Brominated derivatives generally exhibit higher melting points than chloro analogs (e.g., compound 17 in : m.p. 129–130°C vs. 160–161°C for methoxy-substituted 18 ) due to stronger van der Waals interactions .
- Crystal Conformation: Pyrazoline rings in naphthyl-substituted analogs (e.g., 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) adopt envelope conformations with perpendicular aryl groups, while p-tolyl derivatives may exhibit planar arrangements depending on substitution .
Biological Activity
4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the para position of the phenolic ring and a pyrazole ring substituted with a p-tolyl group. This structural arrangement is believed to contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The phenolic group can engage in hydrogen bonding, while the pyrazole moiety may interact with enzymes and receptors involved in critical biological pathways. This dual interaction capability enhances the compound's potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the pyrazole class, including this compound, have shown promising antimicrobial properties against various pathogens. The presence of electron-withdrawing groups like bromine may enhance this activity by increasing the compound's reactivity towards microbial targets .
- Anticancer Properties : Pyrazole derivatives are recognized for their anticancer potential. Studies have indicated that certain pyrazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related enzymes warrant further investigation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces pro-inflammatory markers |
Case Studies
- Antimicrobial Study : A study tested several pyrazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed significant inhibition compared to control groups, highlighting its potential as an antimicrobial agent .
- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that this compound could induce apoptosis in MCF-7 cells, suggesting its utility in chemotherapy regimens. The combination of this compound with conventional drugs like doxorubicin showed enhanced cytotoxic effects .
- Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated carbonyl intermediates with hydrazine derivatives. For example, hydrazine hydrate in dioxane under reflux (60–80°C) is commonly used to form the pyrazoline ring . Optimization involves adjusting solvent polarity (e.g., ethanol for higher yields) and reaction time (typically 6–12 hours). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. The phenolic -OH proton appears as a singlet near δ 9–10 ppm, while pyrazoline protons (CH2 and CH) resonate at δ 2.5–4.0 ppm .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrazoline ring (C=N stretch at ~1600 cm⁻¹) groups .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra (λmax ~270–300 nm for aromatic systems) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antitumor efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC50 values across cell lines (e.g., fungal vs. mammalian) to identify selective toxicity thresholds .
- Target Profiling : Use molecular docking (AutoDock Vina) to assess binding affinity to fungal CYP51 vs. human topoisomerase II .
- Metabolite Screening : Identify active metabolites via LC-MS to rule out off-target effects .
Q. How do substituent modifications (e.g., bromo vs. fluoro groups) influence the compound’s pharmacophore model?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replace bromine with chlorine) and compare logP (octanol/water partitioning) and dipole moments (DFT calculations) to correlate hydrophobicity/electronic effects with activity .
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to map steric interactions; the bromine atom’s bulk may hinder binding to hydrophobic enzyme pockets .
Q. What computational approaches predict the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
